Regioisomeric Differentiation: 2-Ethyl vs. 3-Ethyl Substitution on the Pyrazole Ring
The target compound bears the ethyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core, while the closest commercially co-available positional isomer carries the ethyl group at the 3-position (CAS 1694460-35-9) . In pyrazolo[1,5-a]pyrimidine SAR, the 2-position is directly adjacent to the bridgehead N4 nitrogen and sits within the plane of the bicyclic system, whereas the 3-position projects into a region that in kinase inhibitors often accommodates aryl or heteroaryl groups interacting with the kinase hinge or selectivity pocket [1]. This regiochemical difference is non-trivial: in B-Raf inhibitor programs, introducing hinge-interacting groups specifically at the 2-position was essential for achieving potent enzyme inhibition (lead compound 9 maintained selectivity over a panel of kinases), a strategy not replicable with 3-substitution [1].
| Evidence Dimension | Position of ethyl substitution on pyrazole ring (regiochemical isomer identity) |
|---|---|
| Target Compound Data | 2-ethyl substituent (CAS 1696524-47-6); molecular formula C9H16N4, MW 180.25 |
| Comparator Or Baseline | 3-ethyl substituent (CAS 1694460-35-9); molecular formula C9H16N4, MW 180.25 |
| Quantified Difference | Identical molecular formula and mass; differ in substitution position only. The 2-ethyl isomer provides a distinct vector for subsequent C3-functionalization. |
| Conditions | Structural identity confirmed by SMILES (CCc1cc2n(n1)C(CN)CCN2) and CAS registry; both compounds commercially listed at ≥95% purity . |
Why This Matters
For medicinal chemistry programs targeting kinases where 2-position substitution governs hinge-region interactions, the 2-ethyl isomer is the synthetically required regioisomer; the 3-ethyl isomer cannot surrogate this spatial arrangement.
- [1] Nicolaou I, et al. Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009. doi:10.1016/j.bmcl.2009.10.022. View Source
